Shyobunone
CAS No.: 21698-44-2
Cat. No.: VC21147391
Molecular Formula: C15H24O
Molecular Weight: 220.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 21698-44-2 |
|---|---|
| Molecular Formula | C15H24O |
| Molecular Weight | 220.35 g/mol |
| IUPAC Name | (2S,3S,6S)-3-ethenyl-3-methyl-6-propan-2-yl-2-prop-1-en-2-ylcyclohexan-1-one |
| Standard InChI | InChI=1S/C15H24O/c1-7-15(6)9-8-12(10(2)3)14(16)13(15)11(4)5/h7,10,12-13H,1,4,8-9H2,2-3,5-6H3/t12-,13+,15+/m0/s1 |
| Standard InChI Key | GWHRSRIPLDHJHR-GZBFAFLISA-N |
| Isomeric SMILES | CC(C)[C@@H]1CC[C@@]([C@@H](C1=O)C(=C)C)(C)C=C |
| SMILES | CC(C)C1CCC(C(C1=O)C(=C)C)(C)C=C |
| Canonical SMILES | CC(C)C1CCC(C(C1=O)C(=C)C)(C)C=C |
| Appearance | Oil |
Introduction
Chemical Structure and Properties
Shyobunone is a sesquiterpenoid with the molecular formula C₁₅H₂₄O and a molecular weight of 220.3505 g/mol . The compound is formally named (2S,3S,6S)-3-ethenyl-3-methyl-2-(1-methylethenyl)-6-(1-methylethyl)cyclohexanone according to IUPAC nomenclature . It possesses three defined stereocenters, all with absolute stereochemistry . The structure contains a cyclohexanone ring with various substituents including vinyl, methyl, isopropenyl, and isopropyl groups.
Physical and Chemical Properties
The physical and chemical properties of shyobunone provide important insights into its behavior and potential applications. Table 1 summarizes these key properties.
Table 1: Physical and Chemical Properties of Shyobunone
Structural Characteristics
The chemical structure of shyobunone can be represented by the SMILES notation: CC(C)[C@@H]1CCC@@(C=C)C@HC1=O . The compound has a complex three-dimensional structure with specific stereochemistry that significantly influences its biological activity. The cyclohexanone ring forms the core structure with various substituents positioned in specific spatial arrangements .
Natural Sources and Occurrence
Shyobunone is predominantly found in the plant kingdom, particularly in certain aromatic plant species. Research has identified several natural sources of this compound, with varying concentrations depending on geographical location, cultivation conditions, and plant parts.
Primary Plant Sources
Acorus calamus (sweet flag) rhizomes represent the most well-documented source of shyobunone . This plant has been used in traditional medicine across various cultures and is known for its aromatic rhizomes rich in essential oils. Other reported natural sources include Alpinia calcarata and Daucus carota (wild carrot) . More recently, shyobunone has been identified in Bolivian Schinus molle (Peruvian peppertree) essential oils .
Content Analysis in Plant Materials
Research conducted on Indian Acorus calamus samples has revealed that the content of shyobunone varies considerably between specimens, ranging from 0.018% to 0.10% w/w . This variation may be attributed to differences in geographical origin, growing conditions, harvest time, and processing methods. The compound typically co-occurs with related compounds such as isoshyobunone, α-asarone, and β-asarone in these plant materials .
Table 2: Shyobunone Content in Various Plant Sources
Analytical Methods for Identification and Quantification
The accurate identification and quantification of shyobunone in plant materials and essential oils require sophisticated analytical techniques. Several methodologies have been developed and validated for this purpose.
Chromatographic Techniques
Gas chromatography (GC) coupled with flame ionization detection (FID) or mass spectrometry (MS) represents the most common analytical approach for identifying shyobunone in complex mixtures such as essential oils . These techniques enable both qualitative identification and quantitative determination of shyobunone alongside other volatile compounds.
For more precise quantification in plant materials, reverse phase high-performance liquid chromatography (RP-HPLC) methods have been developed. A notable example employs a mobile phase consisting of 0.05% orthophosphoric acid in water, acetonitrile, and methanol (15:40:45) for the analysis of shyobunone in Acorus calamus samples .
Structural Elucidation
Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H NMR and 13C NMR, has been instrumental in confirming the structure of shyobunone isolated from plant sources . These techniques provide detailed information about the molecular framework and stereochemistry of the compound, essential for distinguishing between shyobunone and its various isomers.
Biological Activities
Shyobunone exhibits several significant biological activities, with its insecticidal and repellent properties being the most thoroughly investigated. These properties suggest potential applications in agricultural pest management and storage protection.
Insecticidal Activity
Extensive research has demonstrated that shyobunone possesses strong insecticidal properties, particularly against stored-product insect pests such as Lasioderma serricorne (cigarette beetle) and Tribolium castaneum (red flour beetle) . These pests are considered among the most destructive primary insect pests of stored cereals worldwide.
Contact toxicity assays have revealed that shyobunone exhibits potent activity against Lasioderma serricorne adults with an LD₅₀ value of 20.24 μg/adult . Interestingly, the essential oil containing shyobunone showed even greater contact toxicity against both Lasioderma serricorne and Tribolium castaneum with LD₅₀ values of 14.40 and 32.55 μg/adult, respectively . This suggests potential synergistic effects between shyobunone and other components present in the essential oil.
Table 3: Insecticidal Activity of Shyobunone and Related Compounds
Repellent Activity
In addition to its direct insecticidal effects, shyobunone has demonstrated significant repellent activity against certain insect species. Research has shown that shyobunone strongly repels Tribolium castaneum, with a repellency rate of 90% at a concentration of 78.63 nL/cm² after 2 hours of treatment . This repellent activity remains relatively strong even at lower concentrations, making shyobunone a promising candidate for developing natural insect repellents.
Comparative studies between shyobunone and its isomer isoshyobunone have revealed interesting differences in their repellent properties. While both compounds show strong repellency against Tribolium castaneum, isoshyobunone exhibits slightly higher repellent activity (94% repellency at 78.63 nL/cm² after 2 hours treatment) compared to shyobunone (90% under the same conditions) .
Structure-Activity Relationships and Chemical Studies
The biological activities of shyobunone are closely linked to its molecular structure and stereochemistry. Various chemical studies have been conducted to understand these relationships and the chemical behavior of shyobunone under different conditions.
Isomeric Relationships
Shyobunone and isoshyobunone are structural isomers, both sharing the same molecular formula (C₁₅H₂₄O) but differing in the positioning of a double bond along the isopropyl side chain . This subtle structural difference results in significant variations in their biological activities, particularly their insecticidal properties against different insect species.
Research has shown that shyobunone exhibits stronger toxicity against Lasioderma serricorne but weaker activity against Tribolium castaneum compared to isoshyobunone . This differential activity profile highlights the importance of molecular structure in determining biological activity and suggests that even minor structural modifications can significantly alter the insecticidal properties of these compounds.
Base-Catalyzed Equilibrium Studies
Chemical studies on the behavior of shyobunone under basic conditions have revealed interesting insights into its structural dynamics. When treated with sodium methoxide in methanol (under reflux for 7-9 hours), shyobunone undergoes isomerization to form a mixture of six possible isomers, including the starting material . These isomers are formed in specific ratios: 3:6:3:1:7:13, reflecting the thermodynamic stability of each structure under the reaction conditions .
Comparative studies with dihydro derivatives of shyobunone have shown markedly different isomerization patterns, with the six isomers formed in a ratio of 23:7:14:15:21:19 . These differences highlight the influence of the vinyl group on the conformational stability and reactivity of the shyobunone molecule.
Analytical Applications and Research Developments
The unique properties of shyobunone have led to various analytical applications and ongoing research developments aimed at expanding our understanding of this compound and its potential uses.
Essential Oil Characterization
Shyobunone serves as an important chemical marker in the characterization and quality assessment of essential oils, particularly those derived from Acorus calamus . The relative abundance of shyobunone and related compounds can provide valuable information about the geographical origin, processing methods, and potential biological activities of these essential oils.
Development of Analytical Methods
Considerable effort has been devoted to developing accurate and reliable analytical methods for the identification and quantification of shyobunone in complex natural matrices. Recent advances include the development of a novel, simple, rapid, and accurate reverse-phase HPLC method for the simultaneous estimation of shyobunone, α-asarone, and β-asarone in Acorus calamus samples . This method provides an important tool for quality control and standardization of plant materials containing these compounds.
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